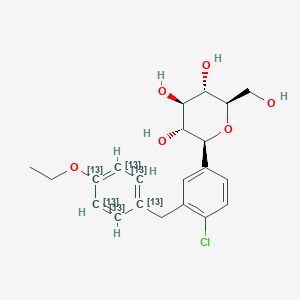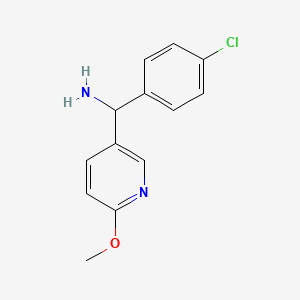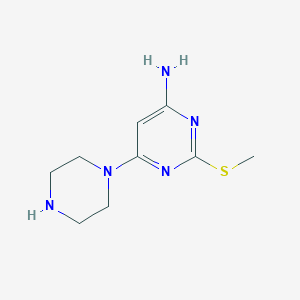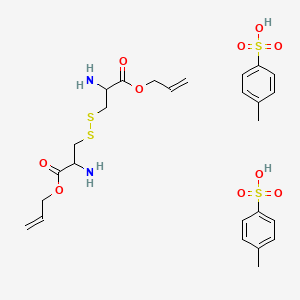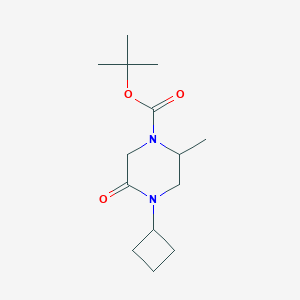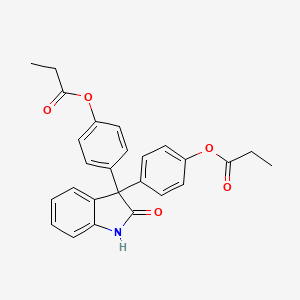
Oxyphenisatine Dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxyphenisatine Dipropionate is a chemical compound known for its laxative properties. It is a derivative of oxyphenisatine, which was widely used as a laxative until it was withdrawn from the market due to its association with liver damage . The compound is characterized by the presence of two propionate groups attached to the oxyphenisatine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxyphenisatine Dipropionate typically involves the condensation of isatin with phenol, followed by esterification with propionic anhydride. The reaction conditions include the use of strong acids to protonate the ketone group of isatin, facilitating the condensation reaction . The esterification step requires the presence of a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as column chromatography using silica gel to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Oxyphenisatine Dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study esterification and condensation reactions.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Although withdrawn as a laxative, it is studied for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Oxyphenisatine Dipropionate involves its interaction with the gastrointestinal tract. It stimulates the mucosal lining, leading to increased peristalsis and bowel movements. The molecular targets include adenylate cyclase and mucosal permeability pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bisacodyl: Another laxative with similar properties but different chemical structure.
Sodium Picosulfate: A laxative that is also used for bowel cleansing.
Phenolphthalein: Previously used as a laxative but withdrawn due to safety concerns.
Uniqueness
Oxyphenisatine Dipropionate is unique due to its specific esterification with propionic acid, which differentiates it from other laxatives. This modification affects its pharmacokinetics and pharmacodynamics, making it distinct in its action and metabolism .
Propiedades
Fórmula molecular |
C26H23NO5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
[4-[2-oxo-3-(4-propanoyloxyphenyl)-1H-indol-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C26H23NO5/c1-3-23(28)31-19-13-9-17(10-14-19)26(21-7-5-6-8-22(21)27-25(26)30)18-11-15-20(16-12-18)32-24(29)4-2/h5-16H,3-4H2,1-2H3,(H,27,30) |
Clave InChI |
CPVBCDLXWGSXAL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


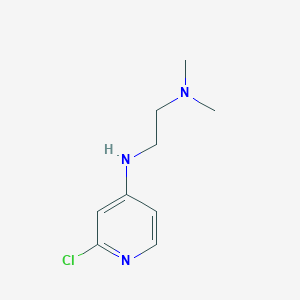

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
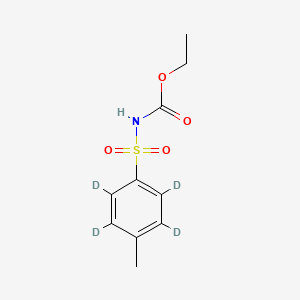
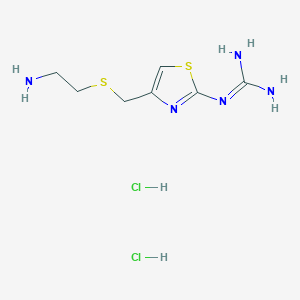
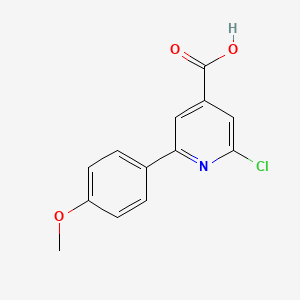

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
